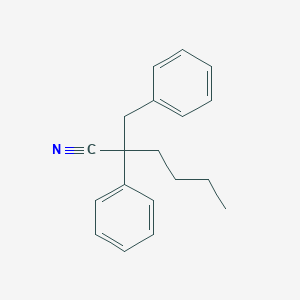
Cobalt--molybdenum (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–molybdenum (3/1) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and is widely used in various scientific and industrial applications. The combination of cobalt and molybdenum results in a material that exhibits excellent catalytic, electronic, and magnetic properties, making it valuable in fields such as catalysis, energy storage, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–molybdenum (3/1) can be achieved through various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure conditions. This method allows for the formation of well-defined nanostructures with controlled morphology .
Another method involves the use of a solid-state reaction, where cobalt and molybdenum powders are mixed and heated to high temperatures in an inert atmosphere. This process results in the formation of cobalt–molybdenum (3/1) with high purity and crystallinity .
Industrial Production Methods
In industrial settings, cobalt–molybdenum (3/1) is often produced using large-scale chemical vapor deposition (CVD) techniques. This method involves the decomposition of cobalt and molybdenum precursors in a high-temperature reactor, leading to the deposition of the compound on a substrate. CVD allows for precise control over the composition and thickness of the resulting material .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–molybdenum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and catalytic properties of the compound.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt–molybdenum (3/1) can lead to the formation of cobalt oxide and molybdenum oxide, while reduction can yield metallic cobalt and molybdenum .
Wissenschaftliche Forschungsanwendungen
Cobalt–molybdenum (3/1) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which cobalt–molybdenum (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and oxygen molecules, which are essential for processes like hydrogenation and oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt–molybdenum–boron: This compound is known for its high electrocatalytic performance in oxygen evolution reactions.
Cobalt–molybdenum–sulfide: Used as a catalyst in hydrodesulfurization processes.
Cobalt–molybdenum–nitride: Exhibits excellent catalytic activity for ammonia synthesis.
Uniqueness
Cobalt–molybdenum (3/1) is unique due to its specific ratio of cobalt to molybdenum, which imparts distinct electronic and catalytic properties. This ratio allows for optimal performance in various applications, making it a versatile and valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
12052-55-0 |
|---|---|
Molekularformel |
Co3Mo |
Molekulargewicht |
272.75 g/mol |
IUPAC-Name |
cobalt;molybdenum |
InChI |
InChI=1S/3Co.Mo |
InChI-Schlüssel |
NWOTZFROXOIVHA-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
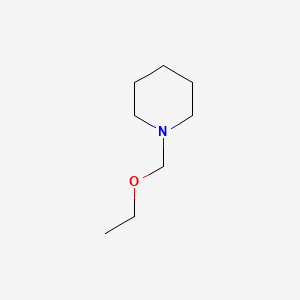

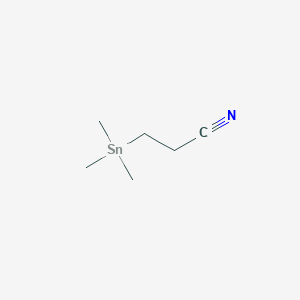
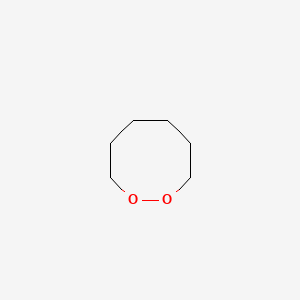
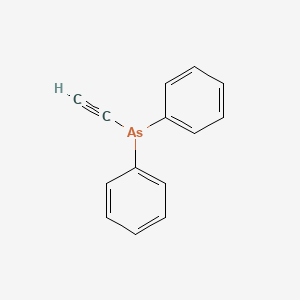


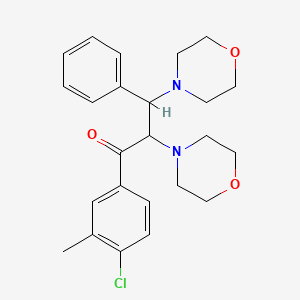
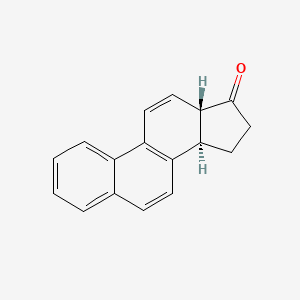
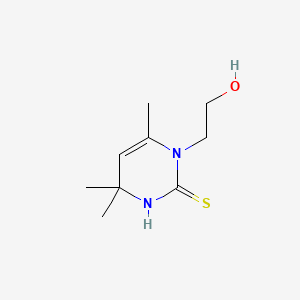
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
